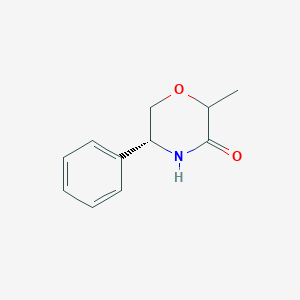
(5R)-2-Methyl-5-phenylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-2-Methyl-5-phenylmorpholin-3-one is a chiral morpholine derivative with a unique structure that includes a phenyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-Methyl-5-phenylmorpholin-3-one typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method involves the use of 9-epiquininurea as a catalyst to achieve high yield and stereoselectivity . The reaction is usually carried out at room temperature, making it a relatively mild and efficient process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more robust and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-Methyl-5-phenylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(5R)-2-Methyl-5-phenylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-2-Methyl-5-phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
(3R,5R)-3,5-Dihydroxy-7-N-phthaloylimino-tert-butyl heptanonate: Used in the synthesis of hypolipemic medicines.
Uniqueness
(5R)-2-Methyl-5-phenylmorpholin-3-one is unique due to its specific chiral configuration and the presence of both a phenyl and a methyl group on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5R)-2-methyl-5-phenylmorpholin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8?,10-/m0/s1 |
InChI Key |
DMGWZHKSDAHSJK-HTLJXXAVSA-N |
Isomeric SMILES |
CC1C(=O)N[C@@H](CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)NC(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


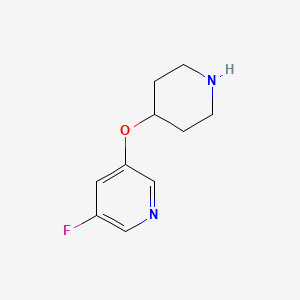
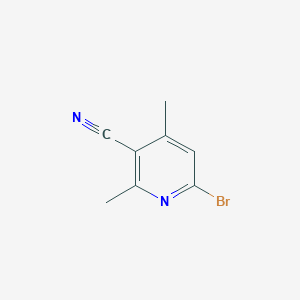
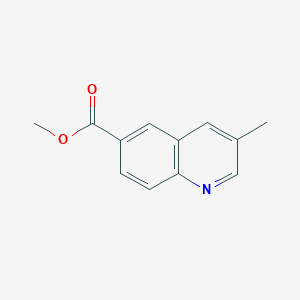
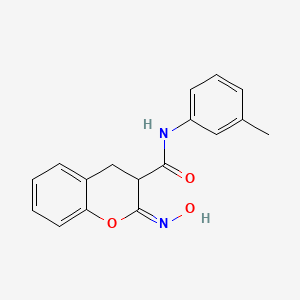
![5-Phenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11715921.png)
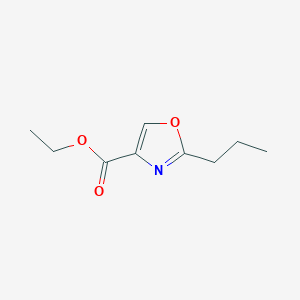
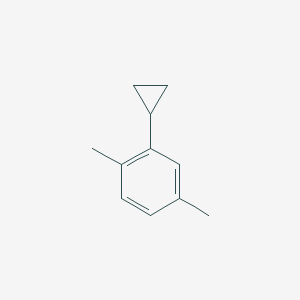
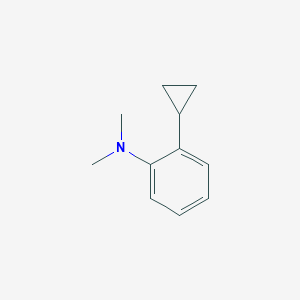
![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)
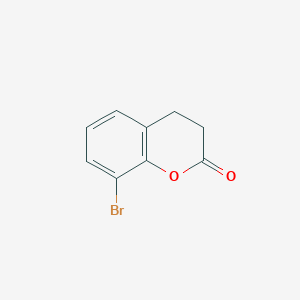
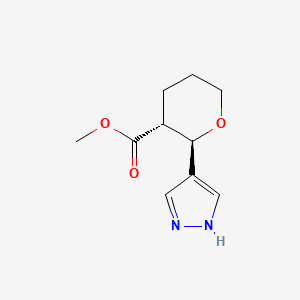
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
